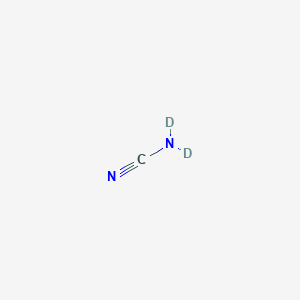
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid, also known as 3-Carboxy-5-methylisoxazole-d4 or 5-Methyl-3-isoxazolecarboxylic-d4 Acid, is a deuterated derivative of 5-Methyl-3-isoxazolecarboxylic Acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid typically involves the introduction of deuterium atoms into the parent compound, 5-Methyl-3-isoxazolecarboxylic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly incorporate deuterium atoms into the compound.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and metabolic stability.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects compared to its non-deuterated counterpart.
類似化合物との比較
Similar Compounds
5-Methyl-3-isoxazolecarboxylic Acid: The non-deuterated version of the compound.
Deuterated Carboxylic Acids: Other deuterated carboxylic acids with similar structures and properties.
Uniqueness
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid is unique due to its deuterium content, which provides increased stability and altered metabolic pathways. This makes it valuable in scientific research and industrial applications.
特性
分子式 |
C5H5NO3 |
|---|---|
分子量 |
131.12 g/mol |
IUPAC名 |
4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D |
InChIキー |
BNMPIJWVMVNSRD-MZCSYVLQSA-N |
異性体SMILES |
[2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)



![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)





![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
